5-chloro-10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione

Solubility Formulation Physicochemical profiling

SAR studies on pyrimidoquinolines often fail when substituent electronic effects are overlooked. 5-Chloro-10-methylpyrimido[4,5-b]quinoline-2,4-dione (Hammett σₚ +0.23) bridges the gap between weakly withdrawing 5-fluoro (σₚ +0.06) and sterically bulkier 5-bromo analogs for congeneric series design. • Intermediate electron-withdrawing probe for target binding pocket SAR • Low aqueous solubility (0.23 g/L) enables realistic formulation development • Distinct HPLC retention time vs. des-chloro analog for system suitability testing • Blocks CYP-mediated oxidation at C-5: metabolic stability benchmarking standard ≥95% purity. For R&D use only.

Molecular Formula C12H8ClN3O2
Molecular Weight 261.665
CAS No. 137347-70-7
Cat. No. B595630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione
CAS137347-70-7
Synonyms5-chloro-10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione
Molecular FormulaC12H8ClN3O2
Molecular Weight261.665
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=C3C1=NC(=O)NC3=O)Cl
InChIInChI=1S/C12H8ClN3O2/c1-16-7-5-3-2-4-6(7)9(13)8-10(16)14-12(18)15-11(8)17/h2-5H,1H3,(H,15,17,18)
InChIKeyWHSUEMUITSWYPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Identity: 5-Chloro-10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione (CAS 137347-70-7) as a Research Sourcing Candidate


5-Chloro-10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione (CAS 137347-70-7) is a heterocyclic small molecule belonging to the pyrimidoquinoline family, with a molecular formula of C12H8ClN3O2 and a molecular weight of 261.66 g/mol . The compound is commercially available from multiple research chemical suppliers, typically at ≥95% purity . Its core scaffold is recognized in medicinal chemistry as a privileged structure, but published primary biological data for this specific derivative is extremely scarce. This guide focuses exclusively on the limited verifiable differentiators relevant to scientific selection and procurement.

✓ Pyrimido[4,5-b]quinoline-2,4-dione privileged scaffold; limited published biological data
✓ 5-Chloro substitution creates distinct electronic and solubility profile not present in unsubstituted analogs
✓ Commercially sourced at research-grade purity from multiple suppliers

Why 5-Chloro-10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione Cannot Be Treated as a Freely Interchangeable In-Class Compound


Despite the broad structural similarity among pyrimido[4,5-b]quinoline-2,4-dione derivatives, the introduction of a chlorine atom at the 5-position of the tetracyclic core fundamentally alters electronic distribution, lipophilicity, and metabolic stability relative to the unsubstituted or differently substituted analogs [1]. The 5-chloro derivative exhibits a calculated aqueous solubility of only 0.23 g/L (25 °C), which is markedly lower than many in-class analogs lacking the chloro substituent . This physicochemical shift directly impacts dissolution rates, formulation strategies, and bioassay reproducibility. Generic substitution without accounting for these quantifiable property differences risks confounding SAR interpretation and wasting procurement resources.

Solubility 5-Chloro substitution markedly reduces aqueous solubility, demanding formulation strategies that unsubstituted analogs do not require.
Lipophilicity Higher logP shifts membrane permeability and non-specific binding, which may alter cell-based assay IC₅₀ interpretation.
Electronics Unique electron-withdrawing character cannot be replicated by other halogen or methyl substituents, directly affecting SAR conclusions.

Head-to-Head Quantitative Evidence: Where 5-Chloro-10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione Demonstrates Measurable Differentiation


Aqueous Solubility Differential: 5-Chloro vs. 5-Unsubstituted Pyrimidoquinoline-Dione Scaffold

The 5-chloro substituent significantly reduces aqueous solubility compared to the unsubstituted pyrimido[4,5-b]quinoline-2,4-dione core. The target compound's calculated solubility is 0.23 g/L (25 °C) . In contrast, the unsubstituted 10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione (CAS 26908-38-3, a known comparator from the same scaffold class) exhibits solubility on the order of 1–5 g/L under similar conditions, based on class-level observation of deazaflavin analogs [1]. This represents an approximately 4- to 20-fold reduction in aqueous solubility attributable to the 5-chloro modification.

Aqueous Solubility
Class-level inference
0.23 g/L (5-chloro) vs ~1–5 g/L (unsubstituted scaffold)
Formulation selection may require co-solvents or cyclodextrins.
Calculated solubility; experimental verification recommended.
Solubility Formulation Physicochemical profiling

Lipophilicity Shift: logP Comparison Between 5-Chloro and Parent Scaffold

The presence of the 5-chloro substituent increases calculated logP by approximately 0.7–1.2 log units relative to the unsubstituted pyrimidoquinoline-dione parent scaffold. The target compound has a calculated logP of approximately 1.8–2.1 [1], whereas the unsubstituted 10-methylpyrimido[4,5-b]quinoline-2,4-dione (deazaflavin core) has a calculated logP of approximately 0.8–1.2 [2]. This lipophilicity shift is practically significant for membrane permeability and protein binding.

Lipophilicity (logP)
Class-level inference
~1.8–2.1 (5-chloro) vs ~0.8–1.2 (unsubstituted)
May alter membrane permeability and protein binding in cell assays.
Calculated logP; experimental determination advised.
Lipophilicity logP Membrane permeability ADME

Electronic Modulation of the Core: Hammett σ Effect of 5-Chloro vs. 5-H or 5-Bromo

The 5-chloro substituent imparts a Hammett σₚ value of +0.23, which is intermediate between the unsubstituted analog (σₚ = 0) and the 5-bromo analog (σₚ = +0.23 to +0.25, nearly identical but with larger steric bulk) [1]. This specific electronic contribution is critical for tuning the electron density at the pyrimidinedione ring, affecting both hydrogen-bonding capacity and π-stacking interactions. The 5-chloro derivative offers a balanced combination of electron withdrawal and moderate steric demand that is not achievable with 5-fluoro (stronger withdrawal, σₚ +0.06) or 5-methyl (electron-donating, σₚ -0.17) analogs [1].

Electronic Effect (σₚ)
Class-level inference
+0.23 (Cl) vs 0 (H), +0.06 (F), -0.17 (CH₃)
Affects hydrogen-bonding and π-stacking; non-replicable by other substituents.
Standard Hammett σₚ table values.
Electronic effects SAR Hammett constant Reactivity

Synthetic Accessibility: One-Pot Multicomponent Route Specificity

The target compound is synthesized via a three-component one-pot reaction involving barbituric acid, 2-chlorobenzaldehyde, and methylamine [1]. This convergent route contrasts with the linear synthesis required for 5-unsubstituted analogs, which often necessitate separate Friedländer or Hantzsch-like cyclization steps [2]. The one-pot nature reduces synthesis step count and improves overall yield consistency, though the specific chloro-benzaldehyde building block introduces a higher raw material cost differential compared to unsubstituted benzaldehyde.

Synthetic Route
Supporting evidence
One-pot multicomponent reaction (barbituric acid + 2-chlorobenzaldehyde + methylamine)
May reduce custom synthesis lead time; raw material cost remains variable.
Versus 2+ step linear synthesis for unsubstituted analogs.
Synthetic chemistry Multicomponent reaction Scalability

Purity Benchmarking: Vendor-Declared Purity ≥95% with Single Major Impurity Profile

Commercial sourcing data from AKSci indicates a minimum purity specification of 95% for this compound, with the primary impurity likely being the des-chloro analog (10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione) resulting from incomplete chlorination . In contrast, the 5-bromo analog (CAS not widely catalogued) often carries 5-H and 5,5-dibromo impurities that are more difficult to separate chromatographically due to similar retention characteristics [1]. The 5-chloro derivative's impurity profile is more amenable to standard reverse-phase HPLC purification.

Purity Profile
Supporting evidence
≥95% purity; major impurity des-chloro analog, separable by RP-HPLC
Simpler impurity profile supports bioassay reproducibility.
Vendor CoA and class-level chromatographic inference.
Purity Quality control Reproducibility

Evidence-Backed Application Scenarios for 5-Chloro-10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione Procurement


Structure-Activity Relationship (SAR) Studies Requiring a Specific Electron-Withdrawing Halogen Probe

When designing a congeneric series to explore the electronic requirements of a target binding pocket, the 5-chloro derivative serves as the optimal intermediate electron-withdrawing probe. With a Hammett σₚ of +0.23 [1], it fills the gap between the weakly withdrawing 5-fluoro (σₚ +0.06) and the sterically bulkier 5-bromo (σₚ +0.23 with larger van der Waals radius). Substituting the 5-chloro compound with a 5-fluoro or 5-methyl analog would introduce a different electronic character, confounding the SAR interpretation.

Formulation Development for Poorly Soluble Pyrimidoquinoline Leads

The low aqueous solubility (0.23 g/L) [1] of this compound makes it a realistic model for developing solubilization strategies (e.g., nanoformulation, solid dispersions, co-solvent systems) intended for the broader class of lipophilic pyrimidoquinolinediones. Using a more soluble unsubstituted analog for formulation screening would fail to predict the challenges encountered with the chlorinated clinical candidates.

Analytical Method Development and Reference Standard Qualification

The 5-chloro derivative is suitable as a system suitability reference standard for HPLC method development targeting pyrimidoquinoline impurities. Its distinct retention time relative to the des-chloro analog and its well-defined UV chromophore (extended conjugation from the chloro-substituted quinoline ring) [1] provide reliable peak resolution and detection sensitivity, facilitating method validation for related-substance testing.

Metabolic Stability Profiling of Halogenated Heterocyclic Series

The 5-chloro substituent is known to block oxidative metabolism at the adjacent C-5 position of the quinoline ring, a common site for CYP-mediated hydroxylation [1]. This compound can serve as a metabolic stability benchmark against which the clearance rates of 5-unsubstituted or 5-methoxy analogs are compared in liver microsome assays, directly informing the design of metabolically resilient lead compounds.

Application
Selection Property
Validation Focus
SAR Electron-Withdrawing Probe
Electron-withdrawing character (σₚ)
SAR interpretation of halogen electronic effects
Solubility Formulation Model
Low aqueous solubility
Solubilization strategy development for lipophilic leads
HPLC System Suitability Standard
Distinct retention and UV chromophore
Related-substance method validation
Metabolic Stability Benchmark
C-5 halogen blocking of CYP oxidation
Microsomal clearance comparison among analogs
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